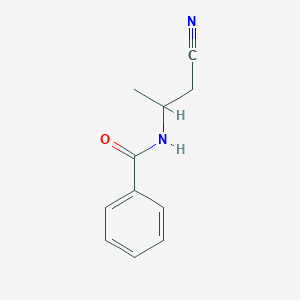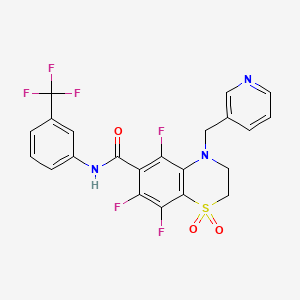
C22H15F6N3O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H15F6N3O3S is a small molecule drug developed by Henan University. It is primarily researched for its potential therapeutic applications, particularly in the treatment of infectious diseases such as Staphylococcus aureus infections . This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aromatic amines and fluorinated aromatic compounds.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of C22H15F6N3O3S would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
C22H15F6N3O3S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
C22H15F6N3O3S: has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is focused on its therapeutic potential, particularly in treating infectious diseases and certain types of cancer.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of C22H15F6N3O3S involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit key enzymes or proteins involved in the growth and proliferation of infectious agents such as Staphylococcus aureus. This inhibition disrupts essential cellular processes, leading to the death of the pathogen .
Comparaison Avec Des Composés Similaires
C22H15F6N3O3S: can be compared with other similar compounds based on its structure and biological activities. Some similar compounds include:
C22H15F6N3O3: A structurally similar compound with slight variations in functional groups.
C22H15F6N3O3S2: Another related compound with additional sulfur atoms.
C22H15F6N3O4S: A compound with an extra oxygen atom, affecting its reactivity and biological activity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H15F6N3O3S |
|---|---|
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C22H15F6N3O3S/c23-16-15(21(32)30-14-5-1-4-13(9-14)22(26,27)28)17(24)19-20(18(16)25)35(33,34)8-7-31(19)11-12-3-2-6-29-10-12/h1-6,9-10H,7-8,11H2,(H,30,32) |
Clé InChI |
GTFHIKIAIVQZTM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


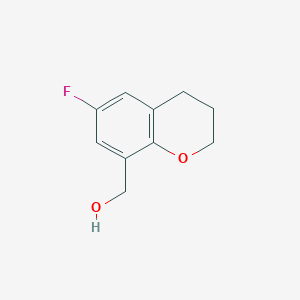
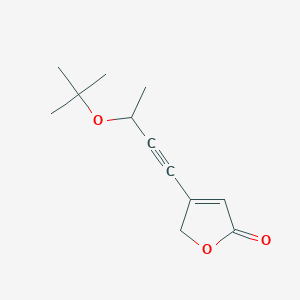
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
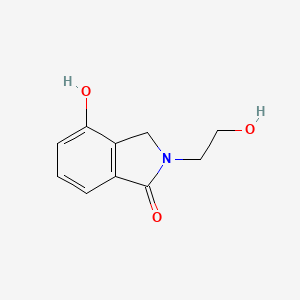
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

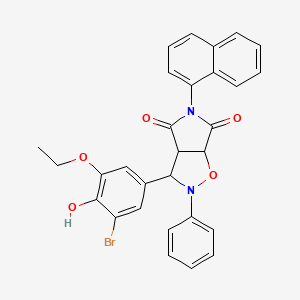

![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
